molecular formula C17H19N3O2 B11398980 5-(butylamino)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

5-(butylamino)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11398980
M. Wt: 297.35 g/mol
InChI Key: BPCMYJBUFOUVLO-MDZDMXLPSA-N
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Description

“5-(BUTYLAMINO)-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE” is a synthetic organic compound that belongs to the class of oxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(BUTYLAMINO)-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the butylamino group: This step might involve nucleophilic substitution reactions.

    Attachment of the methoxyphenyl group: This could be done through a Heck reaction or similar coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The specific methods would depend on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the butylamino group.

    Reduction: Reduction reactions could target the oxazole ring or the ethenyl group.

    Substitution: Various substitution reactions could occur, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, oxazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound might be investigated for similar activities.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure suggests potential activity against various biological targets.

Industry

In industry, such compounds might be used in the development of new materials or as additives in various products.

Mechanism of Action

The mechanism of action for “5-(BUTYLAMINO)-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE” would depend on its specific biological activity. Generally, oxazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(AMINO)-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE
  • 5-(BUTYLAMINO)-2-[(1E)-2-(2-HYDROXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE

Uniqueness

The unique combination of functional groups in “5-(BUTYLAMINO)-2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE” might confer distinct biological activities or chemical reactivity compared to similar compounds. This uniqueness could be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

5-(butylamino)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C17H19N3O2/c1-3-4-11-19-17-14(12-18)20-16(22-17)10-9-13-7-5-6-8-15(13)21-2/h5-10,19H,3-4,11H2,1-2H3/b10-9+

InChI Key

BPCMYJBUFOUVLO-MDZDMXLPSA-N

Isomeric SMILES

CCCCNC1=C(N=C(O1)/C=C/C2=CC=CC=C2OC)C#N

Canonical SMILES

CCCCNC1=C(N=C(O1)C=CC2=CC=CC=C2OC)C#N

Origin of Product

United States

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